2-Amino-N-(4-hydroxybenzyl)nicotinamide
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Overview
Description
2-Amino-N-(4-hydroxybenzyl)nicotinamide is a chemical compound with the molecular formula C13H13N3O2 It is a derivative of nicotinamide, which is a form of vitamin B3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(4-hydroxybenzyl)nicotinamide typically involves the reaction of nicotinamide with 4-hydroxybenzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(4-hydroxybenzyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Substituted amides and other derivatives.
Scientific Research Applications
2-Amino-N-(4-hydroxybenzyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Amino-N-(4-hydroxybenzyl)nicotinamide involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, influencing cellular signaling pathways, or altering gene expression. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A form of vitamin B3 with similar structural features.
4-Hydroxybenzylamine: A precursor used in the synthesis of 2-Amino-N-(4-hydroxybenzyl)nicotinamide.
Nicotinic Acid: Another form of vitamin B3 with distinct biological activities.
Uniqueness
This compound is unique due to its combined structural features of nicotinamide and 4-hydroxybenzylamine, which confer specific chemical and biological properties
Properties
Molecular Formula |
C13H13N3O2 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-amino-N-[(4-hydroxyphenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H13N3O2/c14-12-11(2-1-7-15-12)13(18)16-8-9-3-5-10(17)6-4-9/h1-7,17H,8H2,(H2,14,15)(H,16,18) |
InChI Key |
DYNPZGHKFSRRKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(=O)NCC2=CC=C(C=C2)O |
Origin of Product |
United States |
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